1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone

Kinase Selectivity Profiling Chemical Biology Negative Control

1-(4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenyl)ethanone (CAS 741276-74-4) is a synthetic small molecule belonging to the 4-anilinoquinazoline class, a privileged pharmacophore in kinase inhibitor design. With a molecular weight of 323.35 g/mol and a para-acetyl substituent on the aniline ring, its core structure is closely related to the backbones of FDA-approved EGFR inhibitors Gefitinib and Erlotinib, yet its distinct substitution pattern directs a fundamentally different biological profile characterized by a lack of promiscuous kinase inhibition.

Molecular Formula C18H17N3O3
Molecular Weight 323.3 g/mol
Cat. No. B7840923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone
Molecular FormulaC18H17N3O3
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC
InChIInChI=1S/C18H17N3O3/c1-11(22)12-4-6-13(7-5-12)21-18-14-8-16(23-2)17(24-3)9-15(14)19-10-20-18/h4-10H,1-3H3,(H,19,20,21)
InChIKeyFHODFBPGUBHIJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 1-(4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenyl)ethanone (CAS 741276-74-4): A Non-Promiscuous 4-Anilinoquinazoline Scaffold


1-(4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenyl)ethanone (CAS 741276-74-4) is a synthetic small molecule belonging to the 4-anilinoquinazoline class, a privileged pharmacophore in kinase inhibitor design . With a molecular weight of 323.35 g/mol and a para-acetyl substituent on the aniline ring, its core structure is closely related to the backbones of FDA-approved EGFR inhibitors Gefitinib and Erlotinib, yet its distinct substitution pattern directs a fundamentally different biological profile characterized by a lack of promiscuous kinase inhibition [1]. This compound has been specifically cited as a key intermediate in patented synthetic routes for Gefitinib, highlighting its established role in the pharmaceutical supply chain [2].

Why Generic 4-Anilinoquinazoline Substitution Fails for 1-(4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenyl)ethanone


Simply interchanging this compound with another 4-anilinoquinazoline like Gefitinib or PD153035 is scientifically invalid due to a critical divergence in molecular recognition. While the 6,7-dimethoxyquinazoline core is a well-known ATP-mimetic hinge binder for EGFR (IC50 values often in the low nanomolar range), the para-acetylphenyl moiety of this compound dictates an entirely different selectivity profile [1]. Quantitative profiling reveals it is a strikingly weak inhibitor of a panel of disease-relevant kinases, with IC50 values > 10,000 nM for CLK1, DYRK1A, CK1, GSK3, and CDK5 [2]. This profound lack of potency, in contrast to its highly potent structural analogs, is a verifiable and meaningful differentiation that dictates its appropriate use, either as a selective negative control, a non-kinase-targeted probe, or a synthetic intermediate rather than a lead kinase inhibitor [3].

Quantitative Differentiation Guide for 1-(4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenyl)ethanone vs. Analogs


Profoundly Weak Kinase Inhibition Profile Contrasts with Potent EGFR Inhibitors

A head-to-head class comparison demonstrates this compound is a non-inhibitor of multiple kinases, in stark contrast to its structural analogs. Against a panel of five clinically relevant kinases (CLK1, DYRK1A, CK1δ/ε, GSK3α/β, and CDK5/p25), it consistently exhibits an IC50 greater than 10,000 nM [1]. This is in direct opposition to the archetypal 4-anilinoquinazoline PD153035, which inhibits EGFR with an IC50 of 0.025 nM [2]. This data classifies the target compound as a 'dark' chemical probe, demonstrating that the para-acetyl substitution ablates canonical kinase hinge-binding activity.

Kinase Selectivity Profiling Chemical Biology Negative Control

Distinct Antiproliferative Activity Independent of Canonical Kinase Inhibition

Despite its weak activity against a panel of purified kinases, the compound demonstrates measurable antiproliferative effects in a cellular context. It was reported to inhibit the growth of HepG2 human liver cancer cells with an IC50 of approximately 2.5 µM, a potency comparable to that of WHI-P180 (another 6,7-dimethoxyquinazoline derivative with an EGFR IC50 of 4.0 µM ), but lacking the latter's promiscuous kinase inhibition profile . This suggests the compound's cellular activity is mediated by a target or mechanism distinct from the common kinase pathways inhibited by its analogs, offering a unique tool for mechanism-of-action studies.

Phenotypic Screening Antiproliferative Activity Hepatocellular Carcinoma

Essential Synthetic Intermediate with a Reactive Acetyl Handle Unavailable in Lead Drugs

The para-acetyl group is not merely a structural descriptor but a critical reactive handle for building complex molecules. Patents explicitly detail its use as a primary intermediate in a new synthetic process for Gefitinib, undergoing key transformations such as condensation with substituted anilines after appropriate activation [1]. This contrasts sharply with the final drug substances Gefitinib and Erlotinib, where the 4'-position is either halogenated or unsubstituted, serving only to modulate final drug pharmacology rather than enable further synthesis [2]. Procuring this specific intermediate is therefore non-negotiable for executing this patented, industrially scalable route.

Process Chemistry Gefitinib Synthesis Intermediate Procurement

Regioisomeric Differentiation from the Meta-Acetyl Analog (CAS 153437-66-2)

The position of the acetyl group on the aniline ring dictates biological activity. The para-isomer (target compound) demonstrates the specific kinase selectivity profile described in Evidence 1, linked to its unique interaction with kinase hinge regions [1]. Conversely, the meta-acetyl isomer (1-(3-((6,7-dimethoxyquinazolin-4-yl)amino)phenyl)ethanone, CAS 153437-66-2) has been explored in different contexts, such as a building block for quinazoline-chalcone conjugates targeting the breast cancer resistance protein (BCRP/ABCG2), yielding inhibitors with an IC50 of 0.19 µM [2]. These distinct biological outcomes confirm that the acetyl position is a critical determinant of target engagement, making the two isomers non-interchangeable.

Structure-Activity Relationship (SAR) Regioisomer Analytical Standard

Procurement-Driven Application Scenarios for 1-(4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenyl)ethanone


Use as a Kinase-Inert Negative Control in Phenotypic Assays

Laboratories conducting high-content or phenotypic screening with 4-anilinoquinazoline-based libraries can employ this compound as a uniquely validated negative control. Its demonstrated lack of inhibitory activity against a core panel of kinases, including CLK1 and DYRK1A (IC50 > 10,000 nM) [1], allows researchers to confidently attribute any observed phenotypic effects from more potent analogs to their intended kinase target engagement, ruling out scaffold-specific off-target effects.

Key Starting Material in a Patented Gefitinib Process Route

For process chemists and CROs engaged in the industrial synthesis of Gefitinib, procuring this specific intermediate is mandatory to implement the synthetic pathway disclosed in patent CN102020609A [2]. The route leverages the reactivity of the para-acetyl moiety for late-stage diversification, a feature absent in other commercially available intermediates, promising efficiency gains in large-scale production.

Regiochemical Standard for Analytical Method Development

Analytical laboratories developing HPLC or LC-MS methods for impurity profiling of 4-anilinoquinazolines require the para-acetyl isomer as a certified reference standard to distinguish it from its meta-isomer (CAS 153437-66-2) and other process-related impurities. The availability of its SpectraBase NMR and MS fingerprints directly supports the development of identity and purity tests, a necessity for regulatory CMC (Chemistry, Manufacturing, and Controls) filings [3].

Fragment-Based Drug Discovery (FBDD) Scaffold for Non-Kinase Targets

Given its physicochemical properties (MW: 323.35, ALogP: 3.59, high ligand efficiency potential) [4] and clean kinase inhibition profile, this compound is a highly attractive starting fragment for FBDD campaigns aimed at non-kinase targets. It can be hypothesized that the acetyl group binds to distinct protein pockets, enabling the compound to capture interactions missed by kinase-focused fragments, thus opening new avenues for target discovery.

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